DL-O-Tyrosine

Description

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

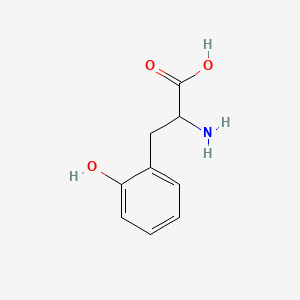

2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946504 | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 17 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-61-8, 709-16-0 | |

| Record name | (±)-o-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-O-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of DL-O-Tyrosine for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis and purification of DL-o-Tyrosine, a critical amino acid derivative used as a biomarker for oxidative stress. The guide details a robust laboratory-scale synthesis protocol, methodologies for purification and analysis, and the relevant biochemical context for its application in research.

Introduction

This compound (ortho-Tyrosine) is an isomer of the common proteinogenic amino acid L-p-Tyrosine. Unlike p-Tyrosine, which is enzymatically synthesized in vivo from phenylalanine, the formation of o-Tyrosine and m-Tyrosine occurs non-enzymatically through the reaction of hydroxyl radicals with phenylalanine under conditions of oxidative stress.[1] This property makes o-Tyrosine a valuable biomarker for studying cellular damage and pathologies associated with reactive oxygen species (ROS). For research and development purposes, a reliable supply of pure this compound is essential for use as an analytical standard and for investigating its biological effects.

This guide outlines a preparative-scale synthesis of this compound from DL-Phenylalanine via a Fenton-reagent-mediated hydroxylation, followed by a detailed purification protocol using High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound via Phenylalanine Hydroxylation

The synthesis is achieved through the generation of hydroxyl radicals by the Fenton reaction, which subsequently hydroxylate the aromatic ring of DL-Phenylalanine. This reaction is not regioselective and produces a mixture of ortho-, meta-, and para-Tyrosine isomers, necessitating a robust purification strategy.[2][3][4]

Experimental Protocol: Fenton Reaction

This protocol is adapted from established methods for the hydroxylation of phenylalanine.[1]

Materials:

-

DL-Phenylalanine

-

Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Nitrilotriacetic acid (NTA)

-

Hydrogen Peroxide (H₂O₂, 30% w/w solution)

-

Sodium Acetate (B1210297)

-

Acetic Acid

-

Deionized Water

-

Cation-exchange resin (e.g., Dowex 50W)

-

Ammonium (B1175870) Hydroxide (B78521) solution

Procedure:

-

Buffer Preparation: Prepare a 10 mM sodium acetate buffer and adjust the pH to 5.5 using acetic acid.

-

Reaction Setup: In a suitable reaction vessel, dissolve DL-Phenylalanine (5 mM final concentration) in the pH 5.5 acetate buffer.

-

Addition of Fenton Reagents: To the stirred solution, add Iron(II) Sulfate (1 mM final concentration) and Nitrilotriacetic acid (2 mM final concentration). Stir until fully dissolved. The NTA acts as a chelating agent to maintain iron solubility and catalytic activity.

-

Initiation of Reaction: Slowly add Hydrogen Peroxide (1 mM final concentration) to the mixture to initiate the Fenton reaction.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours with continuous stirring.

-

Quenching and Iron Removal: After incubation, terminate the reaction and remove the iron catalyst by adding the reaction mixture to a column packed with a cation-exchange resin. The resin will bind the Fe²⁺/Fe³⁺ ions.

-

Elution: Elute the amino acid mixture from the column with a dilute ammonium hydroxide solution.

-

Sample Preparation: Lyophilize the eluate to obtain a crude solid mixture containing unreacted DL-Phenylalanine and the three tyrosine isomers (o-, m-, and p-). This crude product is now ready for purification.

Synthesis Data and Parameters

The following tables summarize the key physical properties of the target compound and the reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Appearance | White to faint brown powder | |

| Melting Point | ~260 °C (decomposes) |

| CAS Number | 2370-61-8 | |

Table 2: Summary of Synthesis Reaction Conditions

| Parameter | Value | Rationale / Notes |

|---|---|---|

| Starting Material | DL-Phenylalanine | Precursor for hydroxylation. |

| Hydroxylating Agent | Fenton's Reagent (Fe²⁺ + H₂O₂) | Generates hydroxyl radicals for aromatic hydroxylation. |

| Solvent/Buffer | 10 mM Acetate Buffer | Maintains optimal pH for the reaction. |

| pH | 5.5 | The reported optimal pH for maximizing hydroxylation yield. |

| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed. |

| Reaction Time | 1-2 hours | Adequate time for conversion. |

| Product Mixture | this compound, DL-m-Tyrosine, DL-p-Tyrosine, and unreacted DL-Phenylalanine | The reaction is not regioselective. |

Purification of this compound

Purification is the most critical stage of this process due to the presence of structural isomers. Preparative reversed-phase HPLC is the most effective method for separating o-, m-, and p-tyrosine.

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column suitable for preparative scale

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

-

Crude lyophilized product from the synthesis step

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 3-5%) in Mobile Phase A.

-

Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a shallow gradient of Mobile Phase B. A typical gradient might be from 3% to 15% Acetonitrile over 40-60 minutes. The exact gradient should be optimized based on analytical-scale separations.

-

Fraction Collection: Monitor the column eluate at a suitable wavelength (e.g., 274 nm for tyrosine). Collect fractions corresponding to the distinct peaks. Based on typical elution order in reversed-phase chromatography, o-Tyrosine is expected to elute slightly before p-Tyrosine.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity and identity of the isolated this compound isomer.

-

Product Recovery: Pool the pure fractions containing this compound. Remove the acetonitrile and TFA by rotary evaporation or lyophilization. The final product may be obtained as a TFA salt. For a salt-free product, an additional ion-exchange step or recrystallization may be necessary.

-

Final Drying: Dry the purified product under a high vacuum to obtain the final solid.

Expected Yield and Purity

Table 3: Purification and Yield Expectations

| Parameter | Description | Notes |

|---|---|---|

| Crude Product Composition | Mixture of Phenylalanine and Tyrosine isomers. | The ratio of isomers depends on reaction kinetics. |

| Purity after HPLC | >95% | Achievable with optimized HPLC conditions. |

| Overall Recovery | Variable (typically 10-25% for the o-isomer) | Depends heavily on the initial hydroxylation efficiency and the resolution achieved during HPLC separation. Overall recovery of all desired products after purification can be in the range of 70% or higher for similar processes. |

Visualized Workflows and Biochemical Context

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the relevant biochemical pathway for researchers.

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Purification Workflow

Caption: Step-by-step process for the purification of this compound via HPLC.

Context: Tyrosine Kinase Signaling Pathway

Caption: Simplified overview of a receptor tyrosine kinase (RTK) signaling pathway.

References

The Biological Mechanism of Action of DL-O-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, a racemic mixture of the non-proteinogenic amino acid ortho-tyrosine, is increasingly recognized as a molecule of interest in biomedical research. As a biomarker of oxidative stress, its presence in biological systems is indicative of cellular damage. However, emerging evidence demonstrates that o-tyrosine is not merely a passive marker but an active participant in cellular dysfunction. The primary mechanism of its toxicity stems from its misincorporation into proteins in place of the canonical amino acid L-tyrosine. This event leads to the synthesis of aberrant proteins with altered structure and function, triggering a cascade of downstream cellular consequences, including the disruption of critical signaling pathways. This technical guide provides an in-depth exploration of the biological mechanism of action of this compound, with a focus on protein misincorporation and its impact on MAPK and STAT3 signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Protein Misincorporation

The central tenet of this compound's biological activity is its erroneous incorporation into polypeptide chains during protein synthesis. This process is primarily facilitated by the enzyme phenylalanyl-tRNA synthetase (PheRS), which exhibits a degree of substrate promiscuity.

Under conditions of oxidative stress, phenylalanine is oxidized to form o-, m-, and p-tyrosine. While p-tyrosine is the standard proteinogenic amino acid, o-tyrosine can be mistakenly recognized by PheRS and charged to tRNAPhe. This "mistaken identity" leads to the insertion of o-tyrosine at phenylalanine codons during translation, resulting in proteins with altered primary, secondary, and tertiary structures. The structural perturbations can lead to loss of function, aggregation, or altered enzymatic activity, contributing to cellular toxicity[1].

The misincorporation of o-tyrosine is a critical event, as even subtle changes in the position of the hydroxyl group on the phenyl ring can have profound effects on protein folding and function.

Impact on Cellular Signaling Pathways

The proteotoxic stress induced by the accumulation of misfolded proteins containing o-tyrosine can disrupt cellular signaling homeostasis. Two key pathways implicated in the cellular response to o-tyrosine are the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

This compound has been shown to induce the phosphorylation and activation of key components of the MAPK pathway, including MEK and ERK. This activation is likely a cellular stress response to the accumulation of aberrant proteins. The sustained activation of the MAPK pathway can lead to various cellular outcomes, including apoptosis or the induction of inflammatory responses.

JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for a variety of cytokines and growth factors, playing a critical role in cell growth, differentiation, and survival. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor on tyrosine residues. This creates docking sites for STAT3, which is then itself phosphorylated by JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.

This compound has been observed to induce the phosphorylation of STAT3 at key tyrosine residues (Tyr705) and serine residues (Ser727). The aberrant activation of STAT3 signaling can contribute to pro-inflammatory responses and has been implicated in the pathogenesis of various diseases. The precise mechanism by which o-tyrosine activates this pathway is under investigation but may involve the activation of upstream kinases like JAK2 due to cellular stress.

References

DL-o-Tyrosine: An In-Depth Technical Guide to its Role as a Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological component of numerous diseases. The accurate measurement of oxidative stress is therefore crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. DL-ortho-Tyrosine (DL-o-Tyrosine), a non-proteinogenic amino acid isomer, has emerged as a stable and specific biomarker of hydroxyl radical-induced oxidative damage. This technical guide provides a comprehensive overview of this compound, including its formation, quantification in biological matrices, and its association with various disease states. Detailed experimental protocols for its analysis and visualization of relevant biological pathways are also presented to facilitate its application in research and drug development.

Introduction: The Significance of Oxidative Stress and its Biomarkers

Reactive oxygen species are natural byproducts of cellular metabolism and play a role in cell signaling. However, their overproduction can lead to oxidative damage to lipids, DNA, and proteins.[1] Proteins are particularly susceptible to oxidative modification due to their high abundance and rapid reaction rates with ROS.[1] The hydroxyl radical (•OH) is one of the most reactive and damaging ROS. Its reaction with the amino acid L-phenylalanine results in the formation of three isomers: para-tyrosine (p-Tyrosine), meta-tyrosine (m-Tyrosine), and ortho-tyrosine (o-Tyrosine).[2][3] While p-Tyrosine is the natural, enzymatically produced isomer, m-Tyrosine and o-Tyrosine are primarily formed through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[2] This makes them specific markers of hydroxyl radical-mediated oxidative stress.[4] As this reaction is non-enzymatic, it is not stereospecific, leading to the formation of a racemic mixture of D- and L-o-Tyrosine, hence the designation this compound.[5]

Formation of this compound in Oxidative Stress

The primary mechanism for the formation of o-Tyrosine is the hydroxylation of L-phenylalanine by hydroxyl radicals.[2][3] These highly reactive radicals can be generated through various cellular processes, most notably the Fenton reaction.[6][7]

The Fenton Reaction and Hydroxyl Radical Production

The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals and ferric iron (Fe³⁺).[6][7] This reaction is a major source of hydroxyl radicals in biological systems.

-

Upstream Signaling Leading to the Fenton Reaction: Conditions that promote the Fenton reaction include an excess of cellular iron and hydrogen peroxide. This can be triggered by inflammatory signaling, mitochondrial dysfunction, and exposure to certain toxins. For instance, inflammatory cytokines can upregulate enzymes like NADPH oxidase, which produces superoxide (B77818) that can be converted to hydrogen peroxide.

Hydroxylation of Phenylalanine

Once formed, the hydroxyl radical can attack the aromatic ring of L-phenylalanine. This addition reaction is non-specific, leading to the formation of o-, m-, and p-tyrosine.[3][7] The formation of o-Tyrosine is a direct consequence of this oxidative event.

Quantitative Data of o-Tyrosine in Health and Disease

Elevated levels of o-Tyrosine have been reported in various diseases associated with oxidative stress. The following tables summarize quantitative data from studies in human subjects.

Table 1: Plasma o-Tyrosine Concentrations

| Condition | o-Tyrosine Concentration (nM) | Control Concentration (nM) | Fold Change | Reference(s) |

| Chronic Kidney Disease (on renal replacement therapy) | 162.97 - 489.92 | 54.19 (non-EPO treated) | 3.0 - 9.0 | [8] |

| Type 2 Diabetes | Not significantly different from controls in some studies | ~46 µmol/L (p-Tyrosine) | - | [1][9] |

Table 2: Urinary o-Tyrosine Excretion

| Condition | o-Tyrosine Excretion | Control Excretion | Fold Change | Reference(s) |

| Type 2 Diabetes | 2.72–4.99 µmol/day | 0.00–0.35 µmol/day | > 7 | [10] |

| Chronic Kidney Disease | 0.94–1.83 µmol/day | 0.00–0.35 µmol/day | > 2.7 | [10] |

| Sepsis | Elevated | Normal | Not specified | [8] |

| Hypoxic Ischemic Encephalopathy (infants, CSF) | 20.6 ± 18.6 nM | 8.7 ± 2.6 nM | ~2.4 | [10] |

Table 3: Tissue o-Tyrosine Levels

| Condition | Tissue | o-Tyrosine Level (mmol/mol phenylalanine) | Control Level (mmol/mol phenylalanine) | Fold Change | Reference(s) |

| Diabetes (rat model) | Retina | 0.35 ± 0.02 | 0.21 ± 0.01 | 1.67 | [10] |

| Diabetes (monkey model) | Aorta | 0.36 ± 0.01 | 0.26 ± 0.01 | 1.38 | [10] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. Gas chromatography-mass spectrometry (GC-MS) following derivatization is also a viable method.

Sample Preparation

-

Protein Precipitation: To remove proteins that can interfere with the analysis, add a precipitating agent such as acetonitrile or perchloric acid to the sample (e.g., plasma or tissue homogenate).[11][12] Vortex and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples, particularly for urine, an SPE step using a cation-exchange cartridge can be employed to isolate the amino acid fraction.[13][12]

HPLC with Fluorescence Detection

This method utilizes the natural fluorescence of tyrosine isomers.

-

Chromatographic System: A standard HPLC system with a fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of 5% acetonitrile in water or a phosphate (B84403) buffer.[11][14]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

Quantification: Based on a standard curve generated with known concentrations of o-Tyrosine. An internal standard such as N-methyl phenylalanine can be used to improve accuracy.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of o-Tyrosine.

-

Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (B129727) or acetonitrile (Solvent B).[15]

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for o-Tyrosine and a stable isotope-labeled internal standard (e.g., ¹³C₆-o-Tyrosine) are monitored for quantification.

-

-

Quantification: Based on the ratio of the peak area of the analyte to the internal standard, plotted against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make the polar o-Tyrosine volatile.

-

Derivatization:

-

Drying: The sample extract is dried completely under a stream of nitrogen.

-

Reaction: The dried residue is reacted with a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent like acetonitrile at an elevated temperature (e.g., 100°C for 4 hours).[9][16]

-

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS).[12]

-

Carrier Gas: Helium.

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized o-Tyrosine.

-

-

Quantification: Based on a standard curve of derivatized o-Tyrosine standards.

Signaling Pathways and Biological Consequences

The formation of this compound is a downstream consequence of oxidative stress signaling. Its accumulation can also have direct and indirect effects on cellular function.

Upstream Signaling Leading to o-Tyrosine Formation

As previously described, any signaling pathway that leads to an increase in the Fenton reaction can result in the formation of o-Tyrosine. This includes pathways activated by inflammation, mitochondrial dysfunction, and exposure to environmental toxins.

Downstream Consequences of o-Tyrosine Accumulation

The presence of o-Tyrosine can have several biological consequences:

-

Protein Dysfunction: If o-Tyrosine is incorporated into proteins, it can alter their structure and function. This can lead to protein aggregation and loss of enzymatic activity.[17]

-

Disruption of Signaling Pathways: There is evidence that o-Tyrosine can interfere with normal cellular signaling. For example, it has been shown to inhibit cell proliferation by disrupting mitogenic signaling pathways.

-

Activation of Stress Response Pathways: As a marker of oxidative damage, the presence of o-Tyrosine is indicative of a state of cellular stress that would be expected to activate protective mechanisms such as the Keap1-Nrf2 pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. Under oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to initiate a protective transcriptional program.

The Role of this compound vs. L-o-Tyrosine

The non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals is not expected to be stereospecific, resulting in a racemic mixture of D- and L-o-Tyrosine.[5] While L-amino acids are the building blocks of proteins, the biological significance of D-amino acids is increasingly recognized.

-

D-Phenylalanine as a Specific Probe: The use of D-phenylalanine in experimental systems can be a more specific probe for hydroxyl radical production, as it is not a substrate for the enzyme phenylalanine hydroxylase, which produces p-Tyrosine.[5]

-

Biological Activity of D-o-Tyrosine: The specific biological activities of D-o-Tyrosine are not as well-studied as its L-enantiomer. However, some D-amino acid-containing peptides have been shown to have unique biological functions, and it is possible that D-o-Tyrosine could have distinct effects on cellular processes. Further research is needed to elucidate the specific roles of each enantiomer.

Conclusion and Future Directions

This compound is a valuable biomarker for assessing hydroxyl radical-mediated oxidative stress in a variety of research and clinical settings. Its stability and specificity make it a reliable indicator of oxidative damage. The analytical methods for its quantification are well-established and provide the necessary sensitivity for detection in biological matrices.

Future research should focus on:

-

Establishing standardized reference ranges for this compound in different populations and biological fluids.

-

Further elucidating the specific signaling pathways affected by the accumulation of o-Tyrosine.

-

Investigating the distinct biological activities of the D- and L-enantiomers of o-Tyrosine.

-

Evaluating the utility of this compound as a surrogate endpoint in clinical trials of antioxidant therapies.

By providing a deeper understanding of the role of this compound in oxidative stress, this technical guide aims to facilitate its broader application in the development of novel diagnostics and therapeutics for a wide range of diseases.

References

- 1. Plasma tyrosine and its interaction with low high‐density lipoprotein cholesterol and the risk of type 2 diabetes mellitus in Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Atherosclerosis: A Link Between Lipid Intake and Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. mdpi.com [mdpi.com]

- 8. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]

- 17. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of D- and L-O-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of D- and L-O-Tyrosine derivatives. O-substituted tyrosine residues are crucial building blocks in medicinal chemistry and drug development, offering a versatile scaffold for designing novel peptides and small molecules with tailored pharmacological properties. This document details various synthetic strategies, provides explicit experimental protocols for key reactions, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic routes.

Introduction to O-Tyrosine Derivatives

O-Tyrosine, where the phenolic hydroxyl group of tyrosine is modified, represents a critical class of non-canonical amino acids. The nature of the substituent on the oxygen atom can profoundly influence the chemical and biological properties of peptides and proteins into which it is incorporated. These modifications can alter conformation, receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The stereochemistry at the α-carbon is paramount for biological activity, necessitating precise enantioselective synthetic methods to access both D- and L-O-Tyrosine derivatives.

Synthetic Strategies for O-Alkylation of Tyrosine

The primary approach for synthesizing O-Tyrosine derivatives is the O-alkylation of the phenolic hydroxyl group of a suitably protected tyrosine precursor. The choice of protecting groups for the amino and carboxyl functionalities is critical to prevent side reactions and ensure high yields and enantiomeric purity. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for the amine, and methyl or benzyl (B1604629) esters for the carboxylic acid.

A general workflow for the synthesis of O-alkylated tyrosine derivatives is depicted below.

Caption: General workflow for the synthesis of O-alkylated tyrosine.

Williamson Ether Synthesis

The most prevalent method for O-alkylation is the Williamson ether synthesis, which involves the reaction of the deprotonated phenolic hydroxyl group with an alkyl halide. The choice of base and solvent is crucial for the efficiency of this reaction.

A schematic representation of the Williamson ether synthesis for O-alkylation of N-Boc-Tyrosine is shown below.

Caption: Williamson ether synthesis for O-alkylation of N-Boc-Tyrosine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative D- and L-O-Tyrosine derivatives.

Synthesis of N,O-Di-Boc-D-tyrosine

This protocol describes the simultaneous protection of the amino and hydroxyl groups of D-Tyrosine using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Procedure:

-

Suspend D-tyrosine (18.1 g, 100.0 mmol) in 250 ml of water.

-

Add a solution of di-tert-butyl dicarbonate (65.4 g, 300.0 mmol) in 150 ml of 2-propanol.

-

Adjust the pH to 11.5-12 by the repeated addition of sodium hydroxide (B78521) (32% in water). The reaction temperature may increase to approximately 37°C; cool to 20°C.

-

Add 250 ml of water and extract the mixture with ether.

-

Wash the combined organic phases with water and dry over sodium sulfate.

-

Evaporate the solvent to yield a gummy residue.

-

Dissolve the residue in ethyl acetate, filter the solution, and add hexane.

-

Upon evaporation, white crystals will form. Dry the crystals under vacuum at 30°C.[1][2]

Yield: 39.1 g (>100% due to residual solvent, further drying may be required). Optical Rotation: [α]D = -27.9 (c = 1, dioxane).[1][2]

Synthesis of N-Boc-O-benzyl-L-tyrosine

This procedure details the O-benzylation of N-Boc-L-tyrosine.

Procedure:

-

To a solution of N-Boc-L-tyrosine (281 mg, 1.0 mmol) in methanol (B129727) (0.5 mL), add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol), benzyl chloride (115 μL, 1.4 mmol), and tetrabutylammonium (B224687) iodide (28 mg).

-

Stir the mixture at 40°C for 24 hours.

-

Add water (2 mL) to homogenize the system for HPLC analysis (conversion yield 89%).

-

Wash the aqueous solution with toluene (B28343) (0.5 mL).

-

Neutralize with hydrochloric acid to precipitate a solid.

-

Filter and dry the solid to obtain N-Boc-(O-benzyl)tyrosine.[3]

Yield: 312 mg (84%).

Synthesis of Fmoc-L-Tyr(OSO₃⁻)-OH (Tyrosine O-sulfation)

While not a simple alkylation, tyrosine O-sulfation is a critical post-translational modification. This protocol outlines a solid-phase approach.

Procedure:

-

Swell the tyrosine-deprotected resin-bound peptide in anhydrous DCM (3 mL) for 15 min.

-

Drain the resin and treat it with a solution of triethylamine (B128534) (28 μL, 0.20 mmol) and imidazolium-sulfating reagent (79 mg, 0.20 mmol) in dry DCM (2 mL).

-

Gently agitate for 16 hours. Repeat this step to ensure complete sulfation.

-

Drain the resin and wash sequentially with DCM (5 x 3 mL), DMF (5 x 3 mL), and DCM (10 x 3 mL).

Quantitative Data Summary

The following tables summarize quantitative data for various enantioselective syntheses of O-Tyrosine derivatives.

Table 1: Synthesis of O-Alkylated L-Tyrosine Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (e.e.) | Reference |

| N-Boc-L-tyrosine | Benzyl chloride | NaOMe / TBAI | Methanol | 84 | >99% | |

| N-Boc-L-tyrosine | Benzyl bromide | NaHCO₃ | Dioxane/DMF | - | >99% | |

| L-Tyrosine | Benzyl bromide | NaOH / Cu(II)SO₄ | Methanol/Water | 91-93 (of N-Boc derivative) | >99% |

Table 2: Synthesis of O-Alkylated D-Tyrosine Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (e.e.) | Reference |

| D-Tyrosine | (Boc)₂O | NaOH | Water/2-Propanol | >100 (crude) | >99% | |

| D-Tyrosine | (Cbz)₂O, then various | - | - | - | >99% |

Biological Significance and Signaling Pathways

While simple O-alkylation is primarily a synthetic tool, other O-modifications of tyrosine, such as sulfation and phosphorylation, are critical post-translational modifications that regulate numerous biological processes.

Tyrosine Sulfation Pathway

Tyrosine sulfation is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the trans-Golgi network. This modification plays a crucial role in protein-protein interactions, influencing processes like inflammation, hemostasis, and viral entry.

Caption: Cellular pathway of protein tyrosine sulfation.

Conclusion

The enantioselective synthesis of D- and L-O-Tyrosine derivatives is a well-established field with a range of reliable synthetic methodologies. The choice of protecting groups and reaction conditions can be tailored to achieve high yields and enantiopurity for a diverse array of O-substituted tyrosine analogues. These synthetic amino acids are invaluable tools for the development of novel therapeutics and for probing biological systems. Further research into novel, more efficient, and environmentally benign synthetic methods will continue to advance their application in drug discovery and chemical biology.

References

The Enigmatic Role of DL-O-Tyrosine in Shaping Protein Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, the subtle substitution of a single amino acid can cascade into profound changes in a protein's structure, and consequently, its function. This technical guide delves into the core of one such substitution: the incorporation of DL-O-Tyrosine, a racemic mixture of the ortho-isomer of tyrosine. While not one of the canonical 20 amino acids, the presence of O-Tyrosine, particularly as a marker of oxidative stress, and the unique stereochemistry of D-amino acids, present a compelling area of investigation for understanding protein stability, enzymatic activity, and cellular signaling. This document provides a comprehensive overview of the synthesis, structural impact, and functional consequences of this compound in proteins, supported by quantitative data, detailed experimental protocols, and visual workflows.

Synthesis and Incorporation of this compound

The journey to understanding the impact of this compound begins with its synthesis and integration into the polypeptide chain.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the nitration of L-phenylalanine to yield a mixture of ortho-, meta-, and para-nitrophenylalanine. The ortho-isomer is then isolated and subsequently reduced to form O-Tyrosine. Racemization to obtain the DL mixture can be achieved through subsequent chemical treatments.

A detailed protocol for a related synthesis, the preparation of L-tyrosine or L-dopa from DL-serine and phenol (B47542) or pyrocatechol (B87986) using microbial cells, highlights the enzymatic potential in amino acid synthesis. In a typical reaction, intact cells of Erwinia herbicola, which have high tyrosine phenol lyase activity, are incubated with DL-serine and phenol at an optimal pH of around 8.0 and a temperature of 37-40°C to produce L-tyrosine[1]. While this specific protocol yields the L-isomer, modifications to the starting materials and enzymatic conditions could potentially be adapted for the synthesis of other isomers.

Incorporation into Peptides and Proteins

Introducing this compound into a specific site within a protein is a key experimental step. This is typically achieved through solid-phase peptide synthesis (SPPS) for smaller peptides or by utilizing advanced genetic code expansion techniques for larger proteins.

Solid-Phase Peptide Synthesis (SPPS): For synthetic peptides, Fmoc-protected this compound can be incorporated at the desired position in the peptide sequence during automated or manual SPPS. A general workflow for SPPS is depicted below.

Site-Directed Mutagenesis and Unnatural Amino Acid Incorporation: For recombinant proteins, a powerful technique involves the use of an expanded genetic code. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid (in this case, O-Tyrosine) and recognizes a unique codon (e.g., the amber stop codon, UAG) engineered into the gene of interest at the desired location. The general workflow for this process is illustrated below.

A detailed protocol for site-directed mutagenesis to introduce the amber codon can be found in various molecular biology manuals. A typical protocol involves using mutagenic primers containing the desired mutation to amplify the target plasmid, followed by digestion of the parental methylated DNA with DpnI endonuclease and transformation into competent E. coli cells[2][3][4].

Impact on Protein Structure

The introduction of this compound can perturb the delicate balance of forces that govern a protein's three-dimensional structure. The presence of the hydroxyl group at the ortho position and the introduction of a D-amino acid can lead to significant structural rearrangements.

Secondary Structure Alterations

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure content of proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone conformation. The incorporation of a D-amino acid can disrupt the regular hydrogen bonding patterns of α-helices and β-sheets, often leading to a decrease in ordered secondary structure and an increase in random coil content[5].

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare protein solutions in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Data Acquisition: Record CD spectra from 260 nm to 190 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter. Use a quartz cuvette with a path length of 1 mm.

-

Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Deconvolution: Use deconvolution algorithms (e.g., K2D3, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the experimental spectra[6][7][8][9][10].

A study on miniproteins showed that single L-to-D amino acid substitutions led to significant destabilization of both α-helical and β-sheet-rich structures, as observed by changes in their CD spectra[5].

Tertiary Structure and Stability

The stability of a protein's tertiary structure can be quantified by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. Differential Scanning Calorimetry (DSC) is a technique that directly measures the heat capacity changes associated with thermal denaturation, providing a direct measurement of Tm and the enthalpy of unfolding (ΔH). The introduction of a D-amino acid can disrupt favorable side-chain packing and hydrogen bonding networks, often leading to a decrease in the protein's thermal stability[5].

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Prepare protein solutions (0.5-1.0 mg/mL) and a matching buffer solution. Both solutions should be thoroughly degassed.

-

Data Acquisition: Perform a thermal scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min) using a differential scanning calorimeter.

-

Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram is analyzed to determine the Tm (the peak of the transition) and the calorimetric enthalpy of unfolding (ΔHcal, the area under the peak).

While specific data for this compound is limited, studies on other D-amino acid substitutions have consistently shown a decrease in protein stability.

Table 1: Hypothetical Quantitative Data on Structural Impact of this compound Incorporation

| Property | Wild-Type Protein | Protein with this compound | Technique |

| Melting Temperature (Tm) | 75.2 °C | 68.5 °C | DSC |

| Enthalpy of Unfolding (ΔH) | 450 kJ/mol | 380 kJ/mol | DSC |

| α-Helix Content | 42% | 35% | CD Spectroscopy |

| β-Sheet Content | 25% | 21% | CD Spectroscopy |

| Random Coil Content | 33% | 44% | CD Spectroscopy |

Note: The data in this table is illustrative and represents expected trends based on studies of D-amino acid and other unnatural amino acid incorporations.

Functional Consequences of this compound Incorporation

The structural perturbations induced by this compound can have significant consequences for a protein's biological function, affecting its enzymatic activity, binding affinities, and its role in cellular signaling.

Enzymatic Activity

The precise geometry of an enzyme's active site is critical for its catalytic function. The introduction of this compound can alter the active site conformation, affecting substrate binding and the catalytic rate. Enzyme kinetics studies are essential to quantify these changes.

Experimental Protocol: Enzyme Kinetics Assay

-

Reaction Setup: Prepare a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. The reactions should be performed in a suitable buffer at a constant temperature and pH.

-

Monitoring Product Formation: Measure the initial rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant)[11][12][13][14][15][16][17][18]. From Vmax and the enzyme concentration, the turnover number (kcat) can be calculated.

The incorporation of a D-amino acid near or in the active site is likely to decrease catalytic efficiency (kcat/Km) due to altered substrate binding (increased Km) and/or a reduced catalytic rate (decreased kcat)[19].

Table 2: Hypothetical Quantitative Data on the Functional Impact of this compound on Enzyme Activity

| Kinetic Parameter | Wild-Type Enzyme | Enzyme with this compound |

| Km (mM) | 0.5 | 2.1 |

| Vmax (µmol/min) | 120 | 45 |

| kcat (s⁻¹) | 60 | 15 |

| kcat/Km (M⁻¹s⁻¹) | 1.2 x 10⁵ | 7.1 x 10³ |

Note: The data in this table is illustrative and represents expected trends based on studies of enzyme mutants.

Protein-Ligand Interactions

The binding of proteins to other molecules, such as small molecule ligands, peptides, or other proteins, is fundamental to many biological processes. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamics of binding interactions, providing the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Prepare the protein and ligand solutions in the same dialysis buffer to minimize heats of dilution. A typical setup involves placing the protein in the sample cell and the ligand in the syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters[6][19][20][21][22][23][24][25][26].

The altered conformation of a protein containing this compound can significantly impact its binding affinity for its natural ligands.

Table 3: Hypothetical Quantitative Data on the Impact of this compound on Protein-Ligand Binding

| Thermodynamic Parameter | Wild-Type Protein Binding | Protein with this compound Binding |

| Dissociation Constant (Kd) | 1.2 µM | 8.5 µM |

| Stoichiometry (n) | 1.05 | 0.98 |

| Enthalpy Change (ΔH) | -15.2 kcal/mol | -10.8 kcal/mol |

| Entropy Change (TΔS) | -5.8 kcal/mol | -3.2 kcal/mol |

Note: The data in this table is illustrative and represents expected trends.

Role in Signaling Pathways

Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs) and non-receptor tyrosine kinases play a pivotal role in these pathways. The presence of O-Tyrosine, an isomer of the canonical p-Tyrosine, could potentially interfere with these signaling cascades.

While L-Tyrosine is the substrate for tyrosine kinases, it is conceivable that O-Tyrosine could act as a competitive inhibitor or, if incorporated into a protein, alter the protein's ability to be phosphorylated or to bind to downstream signaling partners that recognize phosphotyrosine motifs. Furthermore, the presence of D-Tyrosine would likely render the residue resistant to phosphorylation by cellular kinases.

A simplified representation of a generic tyrosine kinase signaling pathway is shown below. The introduction of this compound could potentially disrupt interactions at multiple points in this cascade.

Further research using techniques like phosphoproteomics would be necessary to elucidate the precise impact of this compound on specific signaling networks.

Conclusion and Future Directions

The incorporation of this compound into proteins presents a fascinating avenue for exploring the fundamental principles of protein structure and function. While our understanding of its precise effects is still emerging, the available evidence strongly suggests that this non-canonical amino acid can significantly perturb protein stability, enzymatic activity, and intermolecular interactions.

For researchers and drug development professionals, the ability to modulate protein function through the site-specific incorporation of unnatural amino acids like this compound opens up new possibilities for designing novel therapeutics and research tools. Future investigations should focus on generating more quantitative data on the impact of this compound on a wider range of proteins and cellular pathways. Such studies will undoubtedly provide deeper insights into the intricate relationship between protein sequence, structure, and function, and may pave the way for the development of proteins with tailored properties for therapeutic and biotechnological applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. static.igem.org [static.igem.org]

- 5. researchgate.net [researchgate.net]

- 6. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 7. DichroWeb - Online Circular Dichroism Deconvolution [dichroweb.cryst.bbk.ac.uk]

- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of protein secondary structure from circular dichroism using theoretically derived spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Circular Dichroism Spectra to Estimate Protein Secondary Structure (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 17. Multiple alternative substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Untitled Document [ucl.ac.uk]

- 19. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 21. Thioflavin T Assay [protocols.io]

- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 25. edepot.wur.nl [edepot.wur.nl]

- 26. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of DL-o-Tyrosine from Phenylalanine Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of phenylalanine, an essential aromatic amino acid, is a critical process with significant implications in biology and medicine. Under conditions of oxidative stress, phenylalanine can be hydroxylated to form three structural isomers of tyrosine: ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine). While p-tyrosine is the common, enzymatically produced amino acid, the formation of o-tyrosine and m-tyrosine is predominantly a result of non-enzymatic, free-radical-mediated reactions.[1][2] This makes o-tyrosine, in particular, a valuable biomarker for oxidative stress in various pathological conditions, including neurodegenerative diseases, atherosclerosis, and diabetes.[2][3][4] This technical guide provides an in-depth overview of the core mechanisms of DL-o-tyrosine formation from phenylalanine oxidation, detailed experimental protocols for its induction and analysis, and a summary of quantitative data to aid researchers in this field.

Core Mechanism: Hydroxyl Radical-Mediated Oxidation

The primary mechanism for the formation of o-tyrosine from phenylalanine is the attack of highly reactive hydroxyl radicals (•OH) on the aromatic ring of phenylalanine. This reaction proceeds via an addition mechanism, forming a transient hydroxycyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate leads to the formation of the three stable tyrosine isomers.

The reaction can be summarized as follows:

Phenylalanine + •OH → Hydroxycyclohexadienyl Radical → o/m/p-Tyrosine + H₂O

Density functional theory calculations have shown that the addition of the hydroxyl radical to the ortho position is a major pathway, making o-tyrosine a significant product of this reaction. The peptidic form of phenylalanine is predicted to be more reactive towards hydroxyl radical attack compared to the free amino acid.

Signaling Pathways and Logical Relationships

The formation of o-tyrosine is intricately linked to cellular oxidative stress pathways. Increased production of reactive oxygen species (ROS), including the hydroxyl radical, can be triggered by various stimuli such as inflammation, mitochondrial dysfunction, or exposure to xenobiotics. The subsequent oxidation of phenylalanine to o-tyrosine serves as a cumulative marker of this oxidative damage.

Quantitative Data on Tyrosine Isomer Formation

The relative yields of o-, m-, and p-tyrosine are dependent on the specific oxidative system used. The following tables summarize quantitative data from various experimental conditions.

Table 1: Isomer Ratios from Phenylalanine Oxidation in Irradiated Aqueous Solutions

| Secondary Oxidant | o-Tyrosine Ratio | p-Tyrosine Ratio | m-Tyrosine Ratio | Reference |

| Iron Monocyanide | 1.0 | 0.5 | 0.6 | |

| Oxygen | 1.0 | 1.0 | 0.9 | |

| None | 1.0 | 1.5 | 1.4 |

Table 2: Tyrosine Isomer Formation in Metal-Catalyzed Oxidation of Human Blood Plasma

| Tyrosine Isomer | Ratio | Reference |

| m-Tyrosine | 1.0 | |

| o-Tyrosine | 0.48 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible induction and analysis of phenylalanine oxidation products.

Hydroxyl Radical Generation via the Fenton Reaction

The Fenton reaction is a common in vitro method for generating hydroxyl radicals.

Materials:

-

DL-Phenylalanine solution

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Acetate (B1210297) buffer (10 mM, pH 4.0)

Protocol:

-

Prepare a reaction mixture containing DL-phenylalanine, FeSO₄, and H₂O₂ in a suitable buffer. A previously published procedure adapted for these experiments involved reacting phenylalanine with the Fenton reagents at room temperature.

-

Allow the reaction to proceed for approximately 1 hour.

-

Quench the reaction by diluting the mixture 2-fold with 10 mM acetate buffer (pH 4.0).

-

The sample is now ready for analysis by a suitable method such as microchip electrophoresis with electrochemical detection.

Peroxynitrite-Induced Oxidation

Peroxynitrite (ONOO⁻) is a reactive nitrogen species that can also induce the formation of tyrosine isomers from phenylalanine, partly through the generation of hydroxyl radicals.

Materials:

-

Phenylalanine solution

-

Peroxynitrite solution

-

Phosphate (B84403) buffer

Protocol:

-

Incubate phenylalanine with a solution of peroxynitrite in a phosphate buffer.

-

The reaction leads to the formation of p-, m-, and o-tyrosine, as well as nitrated products.

-

Analyze the reaction products using techniques such as HPLC to separate and quantify the different isomers.

Radiolysis of Phenylalanine Solutions

Gamma-radiolysis of aqueous solutions is a well-controlled method for generating hydroxyl radicals and studying their reactions with solutes like phenylalanine.

Materials:

-

Aqueous solution of phenylalanine

-

Gamma radiation source (e.g., ⁶⁰Co)

Protocol:

-

Prepare an oxygen-free, N₂O-saturated aqueous solution of phenylalanine. N₂O converts hydrated electrons into hydroxyl radicals, thereby increasing their yield.

-

Irradiate the solution with a defined dose of gamma radiation.

-

During radiolysis, hydroxyl radicals attack phenylalanine, leading to the formation of hydroxylated products.

-

Analyze the irradiated solution to identify and quantify the resulting tyrosine isomers and any dimeric products.

Analytical Methodology: A Generalized Workflow

The accurate detection and quantification of tyrosine isomers are paramount. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with sensitive detection methods.

Generalized Experimental Workflow

Key Considerations for Analysis:

-

Separation: Reversed-phase HPLC is commonly employed. Hydrophilic interaction liquid chromatography (HILIC) can also be used for the analysis of these polar compounds.

-

Detection:

-

Fluorescence Detection: Tyrosine isomers are naturally fluorescent, allowing for sensitive and selective detection.

-

Electrochemical Detection: The phenolic hydroxyl group of tyrosine isomers is electrochemically active, enabling their detection at modest potentials.

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry provides high specificity and sensitivity, allowing for unambiguous identification and quantification, especially in complex biological matrices. Isotope dilution methods are often used to improve accuracy.

-

Conclusion

The formation of this compound from phenylalanine oxidation is a key indicator of oxidative stress. Understanding the underlying mechanisms and having robust experimental and analytical protocols are essential for researchers in fields ranging from fundamental biochemistry to clinical drug development. This guide provides a comprehensive resource to facilitate further investigation into the role of phenylalanine oxidation and its products in health and disease. The use of o-tyrosine as a biomarker holds significant promise for diagnosing and monitoring diseases associated with oxidative damage and for evaluating the efficacy of antioxidant therapies.

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of DL-ortho-Tyrosine: A Technical Guide

Introduction

DL-ortho-Tyrosine (o-Tyrosine) is an isomer of the common amino acid L-tyrosine, distinguished by the hydroxyl group's position on the ortho- (or 2-) position of the phenyl ring. It is not incorporated into proteins through ribosomal synthesis but is formed via the hydroxylation of phenylalanine by hydroxyl radicals. Consequently, o-Tyrosine has emerged as a significant biomarker for oxidative stress, providing insights into cellular damage and disease pathogenesis. Accurate and unambiguous identification and quantification of o-Tyrosine are critical for researchers in biochemistry, medicine, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize DL-o-Tyrosine. It includes quantitative data, detailed experimental protocols, and workflow diagrams for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of o-Tyrosine's molecular structure.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound. Data is often recorded in deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for O-Tyrosine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (CH) | ~3.9 - 4.2 | Doublet of Doublets (dd) | ~7.8, 5.1 |

| H-β (CH₂) | ~3.0 - 3.2 | Multiplet (m) | - |

| Aromatic (H-3, H-4, H-5, H-6) | ~6.7 - 7.2 | Multiplet (m) | - |

Note: Chemical shifts can vary based on solvent and pH. In D₂O, exchangeable protons (OH, NH₂) are often not observed. Data is inferred from spectral data for tyrosine and its isomers[1][2].

Table 2: ¹³C NMR Spectral Data for O-Tyrosine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~172 - 175 |

| C-α (CH) | ~55 - 57 |

| C-β (CH₂) | ~36 - 38 |

| C-1 (Aromatic, C-CH₂) | ~125 - 127 |

| C-2 (Aromatic, C-OH) | ~155 - 157 |

| Aromatic Carbons | ~115 - 132 |

Note: Assignments are based on general values for tyrosine isomers and related compounds[3].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.[4]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.[4]

-

Filtration : To ensure magnetic field homogeneity, filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.[4]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field.

-

Acquire a standard one-dimensional proton spectrum. For enhanced structural information, 2D experiments like COSY and HSQC can be performed.[5]

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[4]

-

Perform phase and baseline corrections on the resulting spectrum.[4]

-

Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).[4]

-

Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.[4]

-

Visualization: NMR Experimental Workflow

References

Methodological & Application

Application Note: Quantification of DL-o-Tyrosine in Plasma using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of DL-o-Tyrosine in human plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This method is crucial for researchers studying oxidative stress, as o-Tyrosine is a recognized biomarker for hydroxyl radical production.[1][2]

Introduction

Tyrosine is a non-essential amino acid that serves as a precursor for key neurotransmitters and hormones.[3][4] While L-Tyrosine is the common isomer, the presence of its isomers, such as ortho-Tyrosine (o-Tyrosine) and meta-Tyrosine (m-Tyrosine), in biological fluids is indicative of oxidative stress.[1] Specifically, the formation of o-Tyrosine from the hydroxylation of phenylalanine is mediated by hydroxyl radicals. Therefore, the accurate quantification of o-Tyrosine in plasma provides a valuable biomarker for diseases associated with oxidative stress, such as chronic kidney disease and diabetes. This application note details a sensitive and reliable HPLC method for the determination of this compound in plasma.

Experimental Principle

This method utilizes reverse-phase HPLC to separate o-Tyrosine from other plasma components. The inherent fluorescence of the aromatic amino acid allows for sensitive detection without the need for derivatization. Plasma samples are first deproteinized to remove interfering macromolecules. The supernatant is then directly injected into the HPLC system. Quantification is achieved by comparing the peak area of o-Tyrosine in the sample to a standard curve prepared from known concentrations of this compound.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Detailed Experimental Protocol

Reagents and Materials

-

This compound standard

-

Perchloric acid (6%)

-

Acetonitrile (B52724) (HPLC grade)

-

Milli-Q or deionized water

-

Plasma samples (collected in heparin or EDTA tubes)

-

Microcentrifuge tubes

-

Syringe filters (0.2 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 µM to 100 µM.

Sample Preparation

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add an equal volume (100 µL) of cold 6% perchloric acid to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., Thermo Scientific Acclaim 120, C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: An isocratic mobile phase of 5% acetonitrile in water has been shown to be effective.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: Fluorescence detector set to an excitation wavelength of 215 nm and an emission wavelength of 283 nm.

Data Analysis and Quantification

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the o-Tyrosine peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area of o-Tyrosine for all standards and samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of o-Tyrosine in the plasma samples by interpolating their peak areas on the calibration curve.

Method Validation and Performance Characteristics

The following tables summarize the expected performance characteristics of this HPLC method, based on literature data for tyrosine analysis.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | |

| Limit of Detection (LOD) | 5.0 µmol/L | |

| Limit of Quantification (LOQ) | 12 µM | |

| Intra-assay CV (%) | < 5% | |

| Inter-assay CV (%) | < 10% | |

| Recovery (%) | 92.0 - 102.9% |

Table 2: Quantitative Data Summary

| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| This compound | 1 - 100 | 5.0 | 12 |

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Clinical Significance of o-Tyrosine

Elevated levels of o-Tyrosine in plasma are associated with increased oxidative stress. This has been observed in various pathological conditions, including:

-

Chronic Kidney Disease: Patients on renal replacement therapy show elevated plasma o-Tyrosine levels.

-

Diabetes: Increased levels of o-Tyrosine have been found in diabetic patients, potentially contributing to insulin (B600854) resistance.

-

Inflammatory Conditions: Systemic inflammation can lead to an increase in the production of o-Tyrosine.

Monitoring plasma o-Tyrosine can, therefore, be a valuable tool in the clinical assessment and management of these and other oxidative stress-related disorders.

Troubleshooting

| Issue | Possible Cause | Solution |

| No peak or very small peak | Injection error | Check autosampler and syringe |

| Detector issue | Check lamp and detector settings | |

| Broad or tailing peaks | Column contamination | Flush or replace the column |

| Inappropriate mobile phase pH | Adjust pH of the mobile phase | |

| Variable retention times | Leak in the system | Check for leaks in fittings |

| Inconsistent mobile phase composition | Prepare fresh mobile phase | |

| High background noise | Contaminated mobile phase | Use HPLC grade solvents and fresh mobile phase |

| Detector cell contamination | Flush the detector cell |

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and the use of native fluorescence detection make it a practical and efficient tool for researchers and clinicians investigating the role of oxidative stress in various disease states.

References